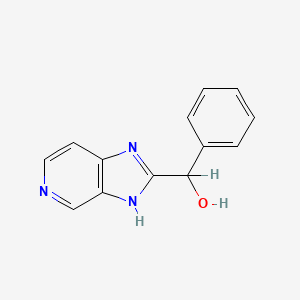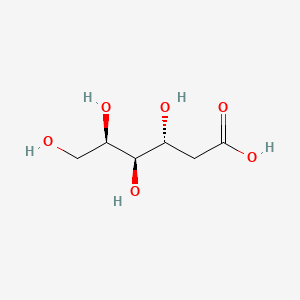![molecular formula C19H15ClN2O5 B1212058 (3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B1212058.png)
(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione is a member of pyrrolidines.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- This compound is synthesized through a 1,3-dipolar cycloaddition reaction. For instance, a study by Xie et al. (2005) synthesized similar derivatives by reacting N-arylmaleimides with nitrile oxide (Xie et al., 2005).
- Another study by Badru et al. (2012) synthesized 2,3-diphenyl-5-(naphthalen-1-yl) derivatives using a similar cycloaddition process (Badru et al., 2012).
Potential Biological Activities
- Compounds with structural similarities have been evaluated for anti-stress activities. For instance, the study by Badru et al. (2012) found that certain isomers of a similar compound attenuated stress-induced behavioral alterations in mice, suggesting potential anti-stress properties (Badru et al., 2012).
- A study by Gulbostanc (2008) synthesized similar compounds and found that some derivatives showed antitumor activity, indicating potential for cancer therapy (Gulbostanc, 2008).
Pharmacological Applications
- The compound’s structural analogs have shown varying pharmacological properties. For example, in the study by Dürüst et al. (2012), similar compounds exhibited anti-protozoal and anti-cancer activities, suggesting a range of potential pharmacological applications (Dürüst et al., 2012).
Structural and Spectroscopic Analysis
- Eryılmaz et al. (2016) performed a detailed structural and spectroscopic analysis of a similar compound, which could be relevant for understanding the properties of (3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione (Eryılmaz et al., 2016).
Antibacterial Properties
- Studies like those by Kaur and Singh (2014) have synthesized similar compounds and evaluated them for antibacterial activities, indicating the potential of (3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione in antibacterial applications (Kaur & Singh, 2014).
Propriétés
Nom du produit |
(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione |
|---|---|
Formule moléculaire |
C19H15ClN2O5 |
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C19H15ClN2O5/c1-25-10-7-8-14(26-2)13(9-10)22-18(23)15-16(21-27-17(15)19(22)24)11-5-3-4-6-12(11)20/h3-9,15,17H,1-2H3/t15-,17+/m1/s1 |
Clé InChI |
AVMJNCJSYBFURN-WBVHZDCISA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)N2C(=O)[C@H]3[C@@H](C2=O)ON=C3C4=CC=CC=C4Cl |
SMILES canonique |
COC1=CC(=C(C=C1)OC)N2C(=O)C3C(C2=O)ON=C3C4=CC=CC=C4Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



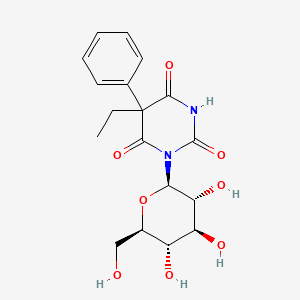
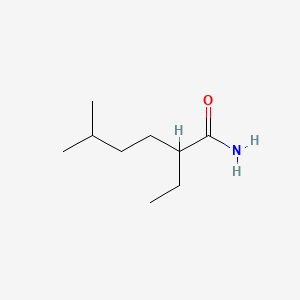
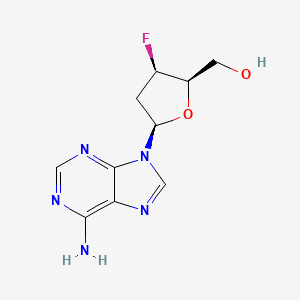
![ethyl N-(4-amino-6-phenyl-8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepin-2-yl)carbamate](/img/structure/B1211980.png)
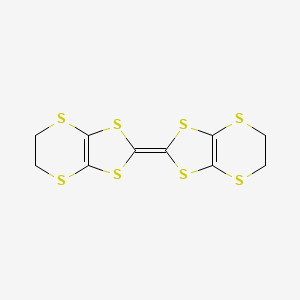
![[4-[2-(3-Chlorophenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211986.png)
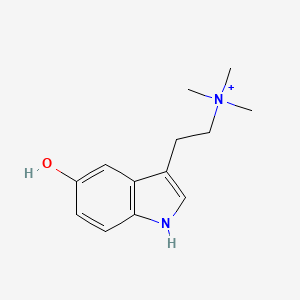
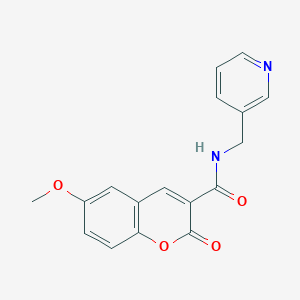
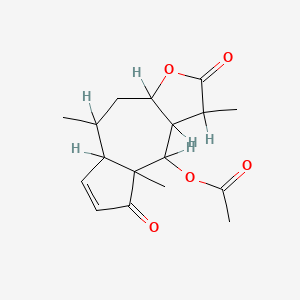
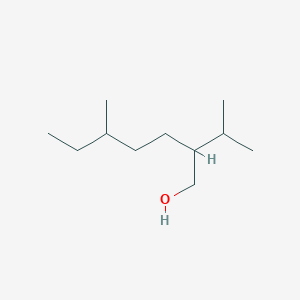
![(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1211994.png)
![Acetamide, N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B1211995.png)
